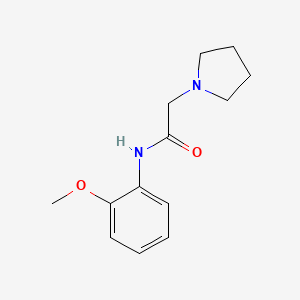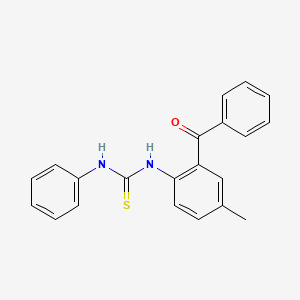
N-(2-benzoyl-4-methylphenyl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-N'-phenylthiourea, commonly known as BMTU, is a thiourea derivative that has been widely studied for its potential applications in various fields. BMTU has shown promising results in scientific research, particularly in the areas of medicine and agriculture. In
Aplicaciones Científicas De Investigación
BMTU has been studied extensively for its potential applications in medicine and agriculture. In medicine, BMTU has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. BMTU has been found to inhibit the replication of the hepatitis C virus and has shown potential as a therapeutic agent for the treatment of hepatitis C. In addition, BMTU has been shown to have anti-inflammatory effects in animal models of arthritis and may have potential as a treatment for inflammatory diseases.
In agriculture, BMTU has been studied as a potential herbicide. BMTU has been shown to inhibit the growth of various weeds and may have potential as a selective herbicide for use in crop production.
Mecanismo De Acción
The mechanism of action of BMTU is not fully understood. However, it is believed that BMTU acts by inhibiting the activity of enzymes involved in various biological processes. For example, BMTU has been shown to inhibit the activity of the proteasome, an enzyme complex involved in protein degradation. Inhibition of the proteasome can lead to the accumulation of proteins within cells, which can have various effects on cellular function.
Biochemical and Physiological Effects
BMTU has been shown to have various biochemical and physiological effects. In animal models, BMTU has been found to reduce inflammation and oxidative stress. BMTU has also been shown to inhibit the growth of cancer cells and to have anti-viral properties. In addition, BMTU has been found to have effects on the immune system, including the modulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMTU has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, BMTU has been shown to have low toxicity in animal models, making it a safe compound to use in experiments.
However, there are also limitations to the use of BMTU in lab experiments. For example, the mechanism of action of BMTU is not fully understood, which can make it difficult to interpret experimental results. In addition, BMTU has been found to have variable effects in different cell types and animal models, which can make it difficult to generalize results.
Direcciones Futuras
There are several future directions for research on BMTU. One area of research is the development of BMTU as a therapeutic agent for the treatment of viral infections, including hepatitis C. Another area of research is the development of BMTU as a selective herbicide for use in crop production. In addition, further studies are needed to elucidate the mechanism of action of BMTU and to identify its molecular targets. Finally, studies are needed to determine the long-term safety and efficacy of BMTU in humans.
Métodos De Síntesis
The synthesis of BMTU involves the reaction between 2-benzoyl-4-methylphenyl isothiocyanate and aniline. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through recrystallization. The yield of BMTU synthesis is typically around 70-80%.
Propiedades
IUPAC Name |
1-(2-benzoyl-4-methylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15-12-13-19(23-21(25)22-17-10-6-3-7-11-17)18(14-15)20(24)16-8-4-2-5-9-16/h2-14H,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCPIMHCHGUORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)
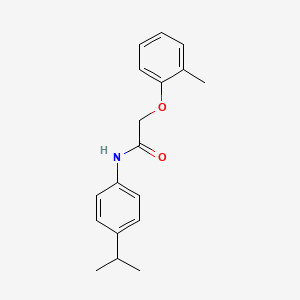
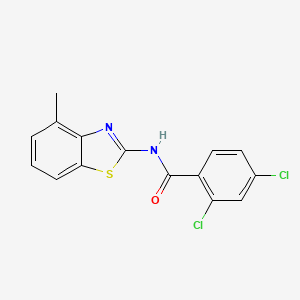
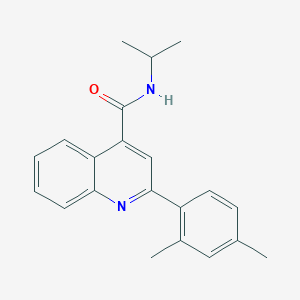
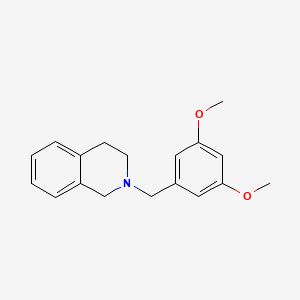
![methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746915.png)
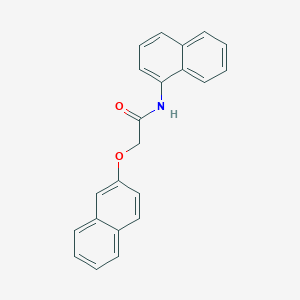
![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
![{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5746951.png)


![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5746974.png)

